
1-(2-Methoxyethyl)-3-phenylthiourea
概要
説明
The compound "1-(2-Methoxyethyl)-3-phenylthiourea" is not directly described in the provided papers. However, the papers do discuss various related compounds with methoxy groups and thiourea moieties, which can provide insights into the chemical behavior and properties that "1-(2-Methoxyethyl)-3-phenylthiourea" might exhibit. For instance, the presence of methoxy groups can influence the π-delocalization in aromatic systems, as seen in the BF2 complex of a molecule with methoxy groups at meta positions . Additionally, the structure of a coumarine-based acylthiourea shows intramolecular hydrogen bonding and π-stacking interactions, which could be relevant to the analysis of "1-(2-Methoxyethyl)-3-phenylthiourea" .
Synthesis Analysis
The synthesis of related compounds often involves the formation of specific functional groups and the establishment of desired molecular conformations. For example, the synthesis of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones involves the creation of azetidinone rings and the control of isomer formation . Similarly, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea demonstrates the use of carbonylation and substitution reactions to achieve the target molecule . These methods could potentially be adapted for the synthesis of "1-(2-Methoxyethyl)-3-phenylthiourea".
Molecular Structure Analysis
The molecular structure of compounds with methoxy and thiourea groups is characterized by various intramolecular and intermolecular interactions. For instance, the crystal structure of a coumarine-based acylthiourea reveals nearly coplanar arrangements of the coumarin and phenyl rings with the central 1-acylthiourea group . The molecular packing is influenced by hydrogen bonds and π-stacking interactions, which are crucial for the stability of the crystal lattice. These structural features are important when considering the molecular structure of "1-(2-Methoxyethyl)-3-phenylthiourea".
Chemical Reactions Analysis
The reactivity of compounds containing methoxy and thiourea groups can be diverse. For example, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one is a versatile synthon for the synthesis of various heterocycles, demonstrating the potential for cyclocondensation reactions with bifunctional heteronucleophiles . This suggests that "1-(2-Methoxyethyl)-3-phenylthiourea" may also participate in similar reactions, depending on the presence of reactive sites in the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are greatly influenced by their molecular structure. The presence of methoxy groups can lead to solvatochromic effects and aggregation-induced emission, as seen in the BF2 complex of a molecule with methoxy groups . Additionally, the crystal packing and hydrogen bonding patterns observed in the coumarine-based acylthiourea and the derivative of dithiophosphonates provide insights into the potential physical properties of "1-(2-Methoxyethyl)-3-phenylthiourea", such as solubility, melting point, and stability.
科学的研究の応用
Corrosion Inhibition : Phenylthiourea derivatives, including variants similar to 1-(2-Methoxyethyl)-3-phenylthiourea, have been studied for their role as corrosion inhibitors. Research shows that these compounds can effectively inhibit corrosion of metals like carbon steel in acidic environments. They function as mixed-type inhibitors and their efficiency varies with concentration and temperature (Fouda & Hussein, 2012).
Material Characterization and Properties : Studies on thiourea derivatives include the structural, vibrational, and electronic characterization of these compounds. They have been analyzed using techniques like X-ray diffraction, vibrational spectroscopy, and nuclear magnetic resonance (NMR). Such investigations provide insights into the molecular stability and potential applications in various chemical processes (Lestard et al., 2015).
Polymer Synthesis and Applications : Phenylthiourea compounds are used in the synthesis of polymers with potential applications in corrosion control and electrical conductivity. These polymers demonstrate good efficiency in protecting metals in specific environments and might be blended with other materials to enhance their conductive properties (Vasanthi & Ravikumar, 2008).
Pharmacological Research : Thiourea derivatives are also explored for their enzyme inhibitory activities and potential as sensors for toxic metals like mercury. Their ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, along with their fluorescence properties, makes them candidates for biomedical research and applications (Rahman et al., 2021).
Catalysis in Chemical Reactions : Some phenylthiourea compounds function as catalysts in chemical reactions such as the copper-catalyzed azide–alkyne cycloaddition (CuAAC). They can act as both reductants and ligands, contributing to the development of economical and efficient catalytic systems (Wang et al., 2017).
Thermal and Structural Analysis : The thermal decomposition and structural analysis of thiourea derivatives, including their reaction kinetics and mechanism, have been subjects of research. These studies are essential for understanding the stability and reactivity of these compounds under various conditions (Al-Awadi & Elsabee, 1995).
Safety And Hazards
The safety and hazards of a compound also depend on its specific properties. For instance, Bis(2-methoxyethyl) ether is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as having flammable liquids, acute dermal toxicity, serious eye damage/eye irritation, and reproductive toxicity3.
将来の方向性
The future directions in the field of chemical modifications of oligonucleotides like 2’-MOE are promising. These modifications are used broadly to support a variety of antisense mechanisms. One of the most common of these is RNase H cleavage1.
Please note that while this information might be helpful, it may not directly apply to “1-(2-Methoxyethyl)-3-phenylthiourea” due to the unique structure and properties of each compound. For a comprehensive analysis of a specific compound, it’s best to refer to peer-reviewed scientific literature or databases dedicated to chemical information. If you have any other questions or need information on a different topic, feel free to ask!
特性
IUPAC Name |
1-(2-methoxyethyl)-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-13-8-7-11-10(14)12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPKCVKSPRLFTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366685 | |
| Record name | 1-(2-methoxyethyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-phenylthiourea | |
CAS RN |
363572-88-7 | |
| Record name | 1-(2-methoxyethyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



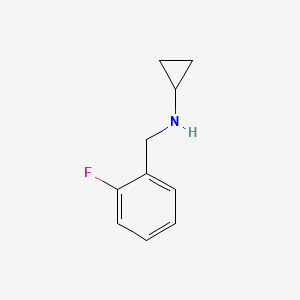
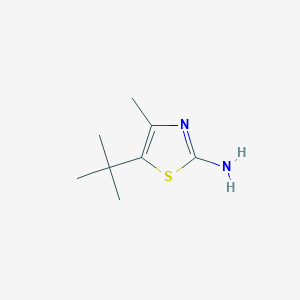
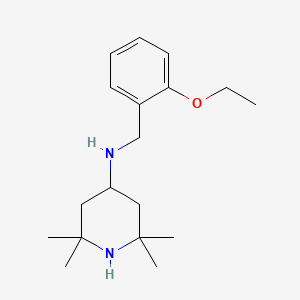
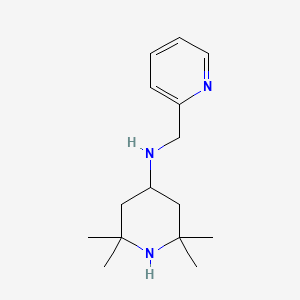
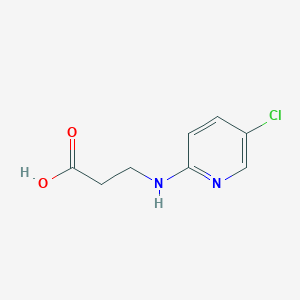
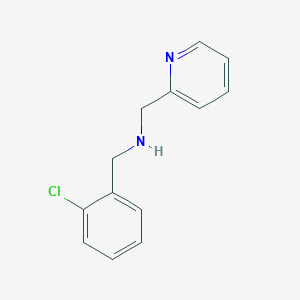
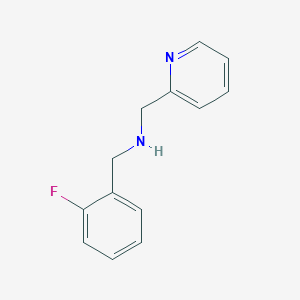
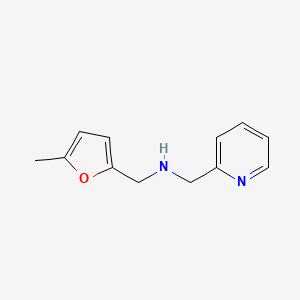
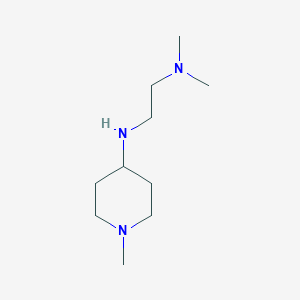
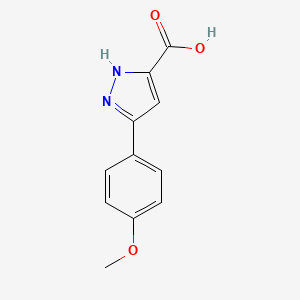
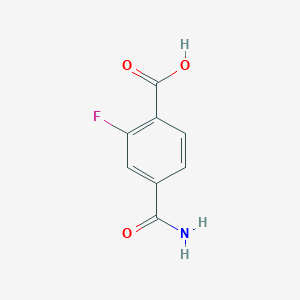
![1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1299324.png)
![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1299325.png)
![5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299328.png)